N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: The reaction begins with the sulfonylation of a suitable aromatic compound, such as 3,4-dimethoxybenzene, using a sulfonyl chloride reagent under acidic conditions.
Amidation reaction: The sulfonyl intermediate is then reacted with an amine, such as 2,6-dimethylaniline, to form the sulfonamide intermediate.
Coupling with glycine derivative: The final step involves coupling the sulfonamide intermediate with a glycine derivative, such as phenylglycine, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of sulfides or thiols from the sulfonyl group.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can be compared with other similar compounds, such as:
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-N~2~-(3-fluorobenzyl)leucinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and potential applications. The uniqueness of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-9-8-10-18(2)24(17)25-23(27)16-26(19-11-6-5-7-12-19)32(28,29)20-13-14-21(30-3)22(15-20)31-4/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFGMIQCNMQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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